ALDH3A1 Inhibitory Potency: Superior to the Standard Inhibitor DEAB
The target compound inhibits human ALDH3A1 with an IC50 of 2.10 µM [1]. This potency is significantly greater than that of the widely used standard ALDH inhibitor, 4-(diethylamino)benzaldehyde (DEAB), which has a reported IC50 of >200 µM against ALDH3A1 in prostate cancer cell assays [2]. This represents at least a 95-fold improvement in potency, establishing the target compound as a superior choice for inhibiting ALDH3A1.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 2.10 µM |
| Comparator Or Baseline | DEAB (4-(diethylamino)benzaldehyde): IC50 > 200 µM |
| Quantified Difference | Target compound is at least 95-fold more potent than DEAB. |
| Conditions | Human ALDH3A1, spectrophotometric analysis; preincubation for 1 min (target) or 2 min (DEAB assay). |
Why This Matters
For cancer research, using a more potent inhibitor ensures effective ALDH3A1 suppression at lower, potentially less toxic concentrations, which is critical for in vivo studies and target validation.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50447072: IC50 2.10E+3 nM for Human ALDH3A1. Entry 50043840. View Source
- [2] Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (n.d.). In lin2.curehunter.com. View Source
